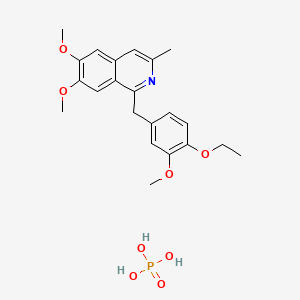

Dioxyline phosphate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5667-46-9 |

|---|---|

Molecular Formula |

C22H28NO8P |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |

InChI |

InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |

InChI Key |

YZKZXTBSUSEYQZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

5667-46-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dioxyline phosphate |

Origin of Product |

United States |

Foundational & Exploratory

Doxycycline Phosphate: A Technical Guide to Synthesis, Characterization, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline (B596269), a semi-synthetic tetracycline (B611298) antibiotic, has long been a cornerstone in the treatment of bacterial infections. Beyond its well-established antimicrobial properties, a growing body of evidence highlights its potent anti-inflammatory, anti-cancer, and immunomodulatory activities. This technical guide focuses on doxycycline phosphate (B84403), a salt form of the parent molecule, providing a comprehensive overview of its synthesis, characterization, and the intricate signaling pathways it modulates. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the multifaceted therapeutic potential of doxycycline phosphate.

Synthesis of Doxycycline Phosphate

While numerous methods exist for the synthesis of doxycycline and its more common salt forms, such as the hyclate, a specific protocol for doxycycline phosphate can be extrapolated from established chemical principles. The synthesis is a two-stage process: the preparation of the doxycycline free base from a commercially available salt, followed by the reaction with phosphoric acid to form the phosphate salt.

Experimental Protocol: Synthesis of Doxycycline Phosphate

Part 1: Preparation of Doxycycline Free Base

-

Dissolution: Dissolve doxycycline hyclate in a suitable solvent, such as methanol.

-

Basification: Adjust the pH of the solution to approximately 7.5-8.5 by the dropwise addition of a base, such as sodium hydroxide (B78521) solution. This will precipitate the doxycycline free base.

-

Isolation: Collect the precipitated doxycycline free base by filtration.

-

Washing: Wash the collected solid with deionized water to remove any remaining salts.

-

Drying: Dry the doxycycline free base under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 2: Formation of Doxycycline Phosphate

-

Dissolution: Dissolve the dried doxycycline free base in a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Acidification: Slowly add a stoichiometric amount of a phosphoric acid solution (e.g., an aqueous solution of H₃PO₄) to the doxycycline solution with constant stirring.

-

Crystallization: Allow the mixture to stir at room temperature to facilitate the crystallization of doxycycline phosphate. Cooling the mixture may enhance crystal formation.

-

Isolation: Collect the crystalline doxycycline phosphate by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry under vacuum to yield the final product.

Characterization of Doxycycline Phosphate

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized doxycycline phosphate. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of doxycycline phosphate and quantifying its concentration.

Table 1: HPLC Parameters for Doxycycline Phosphate Analysis

| Parameter | Value |

| Column | C8 or C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) (40:60 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 325 nm or 350 nm[1][2] |

| Column Temperature | Ambient (25°C)[1] |

| Injection Volume | 20 µL |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of doxycycline phosphate reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the synthesized doxycycline phosphate in the mobile phase to a known concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity and concentration of the sample by comparing its peak area to the calibration curve.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of doxycycline phosphate.

Table 2: UV-Vis Spectrophotometry Parameters

| Parameter | Value |

| Solvent | 0.01 M Hydrochloric Acid in Methanol[3] |

| Wavelength of Maximum Absorbance (λmax) | ~349 nm[3] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Standard Preparation: Prepare a stock solution of doxycycline phosphate reference standard in the specified solvent and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the synthesized doxycycline phosphate in the same solvent to a concentration that falls within the linear range of the assay.

-

Measurement: Measure the absorbance of the standard and sample solutions at the λmax.

-

Calculation: Calculate the concentration of the sample based on the standard curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the doxycycline phosphate molecule and confirm the salt formation.

Table 3: Key FT-IR Absorption Bands for Doxycycline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3000-3500 | O-H and N-H stretching[4] |

| ~1700 | C=O stretching |

| 1610-1650 | Amide I and C=O stretching[4] |

| ~1570 | Amide II band[4] |

| 1500-1600 | Aromatic ring vibrations |

| ~1000-1200 | P-O stretching (indicative of the phosphate group) |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the doxycycline phosphate sample.

-

Analysis: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Compare the obtained spectrum with the known spectra of doxycycline and phosphate-containing compounds to confirm the identity of the synthesized product.[4]

Biological Mechanisms and Signaling Pathways

Doxycycline phosphate exerts its biological effects through a variety of mechanisms, extending beyond its antibacterial action of inhibiting the 30S ribosomal subunit.[5] Its anti-inflammatory and anti-cancer properties are attributed to its ability to modulate key signaling pathways.

Inhibition of NF-κB and p38 MAPK Signaling

Doxycycline has been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Experimental Protocol: Western Blot for NF-κB and p38 MAPK Activation

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, cancer cells) and treat with doxycycline phosphate for a specified time before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline is a known inhibitor of MMPs, particularly MMP-2 and MMP-9, which are involved in tissue remodeling, inflammation, and cancer metastasis.[8]

Experimental Protocol: Gelatin Zymography for MMP-9 Activity

-

Sample Collection: Collect conditioned media from cell cultures treated with or without doxycycline phosphate.

-

Non-reducing SDS-PAGE: Mix the samples with a non-reducing sample buffer and run them on a polyacrylamide gel co-polymerized with gelatin.[9]

-

Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight.[9]

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[9]

Modulation of PAR1 Signaling

Recent studies have identified Protease-Activated Receptor 1 (PAR1) as a direct target of doxycycline in cancer cells. Inhibition of PAR1 signaling by doxycycline can suppress tumor progression.[10]

Experimental Protocol: Calcium Influx Assay

-

Cell Loading: Load PAR1-expressing cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[11][12]

-

Treatment: Pre-incubate the cells with various concentrations of doxycycline phosphate.

-

Stimulation: Stimulate the cells with a PAR1 agonist, such as thrombin.

-

Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a flow cytometer.[11]

Attenuation of NLRP3 Inflammasome Activation

Doxycycline can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system. This leads to reduced maturation and secretion of the pro-inflammatory cytokine IL-1β.[10]

References

- 1. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 2. scispace.com [scispace.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Preparation and Characterization of Doxycycline-Loaded Electrospun PLA/HAP Nanofibers as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bu.edu [bu.edu]

- 7. benchchem.com [benchchem.com]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Suppression of MMP-9 by doxycycline in brain arteriovenous malformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxycycline Attenuates Cancer Cell Growth by Suppressing NLRP3-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Novel Organophosphates: A Technical Guide

Introduction

Organophosphates (OPs) are a broad class of organic compounds containing a phosphate (B84403) group.[1] Historically recognized for their potent acetylcholinesterase (AChE) inhibition, they have been extensively used as pesticides and developed as chemical warfare nerve agents.[1][2][3] However, the unique chemical properties of the organophosphate scaffold have propelled their exploration into medicinal chemistry, leading to the discovery of novel derivatives with a wide spectrum of biological activities.[4][5] This technical guide provides an in-depth overview for researchers and drug development professionals on the burgeoning field of novel organophosphates, moving beyond their classical toxicity to explore their potential as anticancer, antiviral, and antimicrobial agents. We will delve into their mechanisms of action, present quantitative data, detail key experimental protocols, and visualize complex biological and experimental processes.

Core Mechanism: Acetylcholinesterase (AChE) Inhibition

The primary and most studied biological activity of many organophosphates is the inhibition of acetylcholinesterase (AChE).[6] AChE is a critical serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[7]

Mechanism of Action

Organophosphates act as irreversible or pseudo-irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and is attacked by the nucleophilic serine residue in the active site of the AChE enzyme.[6][7] This results in the formation of a stable, covalent phosphoryl-serine bond, rendering the enzyme inactive.[6] The subsequent accumulation of acetylcholine in the synapse leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis characterized by a range of symptoms from salivation and muscle fasciculations to respiratory failure and death.[6][7][8] This mechanism is the basis for their use as insecticides and their toxicity in mammals.[3][9]

Quantitative Data: AChE Inhibitory Activity

The potency of organophosphate inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound Class | Example Compound | Target Enzyme | IC50 Value | Reference |

| (Aminomethyl)benzylphosphonates | Compound 8a | Acetylcholinesterase (AChE) | 1.215 µM | [10] |

| Arylphosphoramidates | N/A | Acetylcholinesterase (AChE) | Exhibited inhibitory effect | [11] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors. It measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

AChE solution (e.g., from electric eel or bovine erythrocytes) prepared in phosphate buffer.

-

Substrate solution: Acetylthiocholine iodide (ATCI) in water.

-

Chromogen solution: DTNB in phosphate buffer.

-

Test compound (novel organophosphate) solution dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to interact with the enzyme.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at a wavelength of 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Anticancer Activity

A significant area of contemporary research is the development of novel organophosphorus compounds, such as α-aminophosphonates and phospha-lactones, as potential anticancer agents.[4][12][13] These compounds have demonstrated cytotoxicity against various human cancer cell lines.[14][15]

Mechanism of Action

The anticancer mechanisms of these novel organophosphates are diverse. Studies have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[15] For example, certain α-aminophosphonate derivatives of dehydroabietic acid have been shown to induce apoptosis in human lung cancer cells (NCI-H460) and arrest the cell cycle primarily in the G1 phase.[15]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effect of these compounds is measured by their IC50 values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| α-Aminophosphonates (Dehydroabietic acid derivative 7c) | NCI-H460 (Lung) | 12.35 | [15] |

| α-Aminophosphonates (Dehydroabietic acid derivative 7c) | A549 (Lung) | 16.21 | [15] |

| α-Aminophosphonates (Dehydroabietic acid derivative 7c) | HepG2 (Liver) | 21.09 | [15] |

| α-Aminophosphonates (Dehydroabietic acid derivative 7c) | SKOV3 (Ovarian) | 18.72 | [15] |

| Phospha-γ-lactones (Compound 4k) | BxPC-3 (Pancreatic) | < 50 (Potent Inhibition) | [12] |

| Pyrazole-based α-aminophosphonates | HCT-116 (Colon) | Varies (e.g., 2.1 µg/mL for 2f) | [13] |

| Pyrazole-based α-aminophosphonates | HEP2 (Epidermoid) | Varies (e.g., 3.4 µg/mL for 2f) | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture:

-

Seed cancer cells (e.g., NCI-H460, HepG2) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel organophosphate compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[15]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial and Antiviral Activities

Novel organophosphorus compounds have also been investigated for their potential as antimicrobial and antiviral agents.[16][17] Pyrophosphate analogues, for instance, have shown promise in inhibiting the replication of viruses like herpes and influenza by interacting with viral nucleic acid polymerases.[16][18] Other derivatives have been synthesized and tested against various bacterial and fungal strains.[17]

Quantitative Data: Antimicrobial Activity

| Compound Class | Pathogen | Activity | Reference |

| Phenophosphazine Thiazolidinone Derivatives (SN-06) | E. coli | 40% Inhibition | [17] |

| Phenophosphazine Thiazolidinone Derivatives (SN-06) | S. typhi | 60% Inhibition | [17] |

| Phenophosphazine Thiazolidinone Derivatives (SN-06) | B. subtilis | 68.3% Inhibition | [17] |

| Phenophosphazine Thiazolidinone Derivatives (SN-09) | S. aureus | 50% Inhibition | [17] |

| Phenophosphazine Thiazolidinone Derivatives (SN-06) | C. albicans | 50% Inhibition | [17] |

| Phenophosphazine Thiazolidinone Derivatives (SN-06) | A. niger | 37.1% Inhibition | [17] |

Experimental Protocol: Antimicrobial Screening (Agar Cup/Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar (B569324) plate seeded with a specific microorganism.

-

Media and Culture Preparation:

-

Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).[17]

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

-

Evenly spread the microbial inoculum over the surface of the agar plates.

-

-

Assay Procedure:

-

Using a sterile cork borer or a pipette tip, create uniform wells (cups) in the agar.

-

Add a specific volume (e.g., 50-100 µL) of the test organophosphate compound solution (at a known concentration, e.g., 50 ppm) into the wells.[17]

-

Include a negative control (solvent) and a positive control (a standard antibiotic like Streptomycin or an antifungal like Clotrimazole).[17]

-

Allow the plates to stand for a period to permit diffusion of the compound into the agar.

-

-

Incubation and Measurement:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

-

-

Data Analysis:

-

A larger zone of inhibition indicates greater antimicrobial activity. The activity can be compared to the standard drug.

-

Advanced Methodologies: Activity-Based Protein Profiling (ABPP)

To understand the full biological impact of organophosphates, it is crucial to identify all their potential protein targets within a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to globally profile the functional state of entire enzyme families, such as serine hydrolases, directly in native proteomes.[19][20]

ABPP utilizes chemical probes that mimic the structure of the organophosphate but contain a reporter tag (e.g., an alkyne or fluorophore). These probes covalently label the active site of target enzymes, allowing for their subsequent identification and quantification.[20] Competitive ABPP, where the proteome is pre-treated with an unlabeled OP inhibitor before adding the probe, is used to determine the specific targets and potency of that inhibitor.[20][21] This approach has revealed that OPs inhibit numerous serine hydrolases beyond AChE, including enzymes involved in lipid metabolism and endocannabinoid signaling.[19][22]

Experimental Protocol: Competitive ABPP for OP Target Identification

This protocol outlines a typical workflow for identifying the protein targets of an unlabeled OP inhibitor in a mouse brain proteome.[20]

-

Proteome Preparation:

-

Homogenize mouse brain tissue in a suitable buffer (e.g., PBS) and prepare a soluble lysate via ultracentrifugation.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Competitive Inhibition:

-

Aliquot the proteome (e.g., 500 µL per sample).

-

Add the test organophosphate inhibitor (dissolved in DMSO) at various concentrations to the aliquots. Include a DMSO-only vehicle control.

-

Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its targets.

-

-

Probe Labeling:

-

Add an alkyne-functionalized organophosphate activity-based probe (e.g., FOP or PODA) to each sample at a final concentration of ~1-10 µM.[20]

-

Incubate for an additional hour at 37°C to label the active enzymes that were not blocked by the test inhibitor.

-

-

Click Chemistry:

-

To conjugate a biotin (B1667282) tag for enrichment, perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction. Add the following reagents to each sample: biotin-azide, sodium ascorbate, a copper-ligand complex (e.g., THPTA), and copper sulfate (B86663) (CuSO4).[20]

-

Incubate for 1.5 hours at 37°C.

-

-

Protein Enrichment and Digestion:

-

Enrich the biotin-labeled proteins using streptavidin-coated agarose (B213101) beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to cleave the captured proteins into peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Processing:

-

Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use proteomics software to search the acquired MS/MS spectra against a protein database to identify the labeled proteins.

-

Quantify the relative abundance of each identified protein across the different inhibitor concentrations. Proteins whose signals decrease in a dose-dependent manner are identified as specific targets of the test organophosphate.

-

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organophosphate and Carbamate Poisoning Drugs in Development by Stages, Target, MoA, RoA, Molecule Type and Key Players, 2022 Update [globaldata.com]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serine hydrolase targets of organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies of Phosphate Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in vitro methodologies used to study the biological effects of phosphate (B84403) compounds. It covers experimental protocols for assessing cytotoxicity, enzyme inhibition, cellular uptake, and impact on signaling pathways. All quantitative data is summarized in tables for easy comparison, and key workflows and pathways are visualized using diagrams.

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of phosphate compounds, particularly organophosphates, is crucial in toxicology and drug development. The following are standard colorimetric assays used to determine cell viability after exposure to a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).[3]

-

Compound Treatment: Prepare serial dilutions of the test phosphate compound. Remove the culture medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO at less than 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[3] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[1]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Allow the plate to stand overnight in the incubator.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[4][5] Toxic substances can impair the cell membrane, leading to a decreased uptake of the dye.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Neutral Red Incubation: After compound exposure, discard the medium and add 100 µL of neutral red solution (e.g., 40 µg/mL in culture medium) to each well.[4][5] Incubate for 1-2 hours at 37°C and 5% CO2.[4]

-

Washing: Discard the neutral red solution and rinse the wells with 150 µL of a wash buffer (e.g., DPBS).[4]

-

Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[4]

-

Shaking: Shake the plate for at least 10 minutes on a plate shaker to extract the dye and form a homogeneous solution.[4]

-

Absorbance Measurement: Measure the optical density (OD) at 540 nm in a microplate spectrophotometer.[4]

-

Data Analysis: Calculate the percentage of neutral red uptake relative to the control and determine the IC50 value.

In Vitro Enzyme Inhibition Assays

Many phosphate compounds, particularly organophosphates, exert their biological effects by inhibiting enzymes. The following protocol details an assay for measuring the inhibition of alkaline phosphatase (ALP), a common model enzyme.

Experimental Protocol: Alkaline Phosphatase (ALP) Inhibition Assay

This assay measures the activity of ALP by quantifying the conversion of the colorless substrate p-nitrophenyl phosphate (pNPP) to the yellow product p-nitrophenol (pNP).[6][7]

-

Reagent Preparation:

-

Assay Buffer: e.g., 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer, pH 10.5.[6][7]

-

Substrate Solution: Dissolve pNPP in the assay buffer (e.g., 2 mg/mL).[6][7]

-

Enzyme Solution: Prepare a stock solution of alkaline phosphatase in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test phosphate compound.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution (e.g., to a final concentration of 9 mM).[8]

-

Incubate at 37°C for a set time (e.g., 15-30 minutes).[6]

-

Stop the reaction by adding a stop solution (e.g., 0.1 N NaOH).[6]

-

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol product at 405 nm using a microplate reader.[6][8]

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) of the substrate is known.[9][11]

-

Table 1: Quantitative Data for Enzyme Inhibition by Phosphate Compounds

| Inhibitor | Enzyme | IC50 | Ki | Inhibition Type | Reference |

| Levamisole Derivative 1 | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 10-70 µM | N/A | Uncompetitive | [12] |

| Levamisole Derivative 2 | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 10-70 µM | N/A | Uncompetitive | [12] |

| Benzoate | Tyrosinase | 0.99 ± 0.02 mM | N/A | Competitive | [13] |

| Cinnamate | Tyrosinase | 0.80 ± 0.02 mM | N/A | Competitive | [13] |

N/A: Not available in the cited source.

In Vitro Phosphate Uptake Assays

Understanding how cells take up phosphate is fundamental to studying its role in cellular processes. The following protocol describes a classic method using a radiolabeled phosphate isotope.

Experimental Protocol: 32P-Phosphate Uptake Assay

This method directly measures the uptake of phosphate into cells using radiolabeled phosphoric acid (32P).

-

Cell Preparation: Culture cells in a low phosphate medium overnight. Harvest and wash the cells with a phosphate-free medium. Resuspend the cells in the phosphate-free medium to a specific optical density (e.g., OD600 = 0.2-0.3).

-

Assay Initiation:

-

Warm the cell suspension to 37°C.

-

Add a known amount of 32P-phosphoric acid (e.g., 2.5 µM) to the cell suspension and start a timer immediately.

-

-

Time-Course Sampling: At various time points (e.g., 15, 30, 45, 60 seconds), take aliquots (e.g., 200 µL) of the cell suspension.

-

Filtration and Washing: Immediately filter each aliquot through a nitrocellulose filter (0.45 µm) to separate the cells from the medium. Quickly wash the filter with a buffer containing a high concentration of non-radiolabeled phosphate (e.g., 1 mM) to stop further uptake and remove non-specifically bound 32P.

-

Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against time to determine the rate of phosphate uptake.

-

To determine the kinetic parameters, the assay can be repeated with varying concentrations of non-radiolabeled phosphate. The maximal uptake rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, can be calculated by fitting the data to the Michaelis-Menten equation.[14][15]

-

Table 2: Quantitative Data for Phosphate Uptake Kinetics

| Organism/Cell Type | Vmax | Km | Reference |

| Microbial populations (>0.2 µm) in the North Pacific Subtropical Gyre | 8.0 ± 3.6 nmol L-1 day-1 | 40 ± 28 nmol L-1 | [14] |

| Littorella uniflora (roots) | N/A | Lowest among tested species | [16] |

| Myriophyllum alterniflorum (leaves) | Highest among tested species | N/A | [16] |

| Rat jejunal villi (apical) | 4.02 ± 1.191 Absorbance Units | 0.87 ± 0.428 mM | [17] |

| Rat jejunal villi (basal) | 3.04 ± 0.518 Absorbance Units | 0.77 ± 0.184 mM | [17] |

N/A: Not available in the cited source.

In Vitro Analysis of Phosphate-Induced Cell Signaling

Extracellular phosphate can act as a signaling molecule, activating intracellular pathways that regulate various cellular functions. A common method to study these pathways is to measure the phosphorylation of key signaling proteins.

Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)

The Ras-Raf-MEK-ERK (MAPK) pathway is a key signaling cascade activated by extracellular phosphate.[18] This protocol details the detection of the activated, phosphorylated form of ERK (p-ERK) by Western blotting.[18][19]

-

Cell Culture and Treatment:

-

Culture cells to near confluency. To minimize basal phosphorylation levels, serum-starve the cells for a few hours before the experiment.[19]

-

Treat the cells with the phosphate compound of interest for various time points (e.g., 5, 15, 30, 60 minutes) or at different concentrations.

-

-

Protein Lysate Preparation:

-

After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.[18][20]

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][20]

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[20]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[20]

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples with lysis buffer and Laemmli sample buffer. Boil the samples for 5 minutes to denature the proteins.[18]

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][20]

-

-

Immunoblotting:

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (anti-p-ERK) overnight at 4°C.[18][20]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[18][20]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[20]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.[18][19]

Phosphate-Induced ERK Signaling Pathway

Caption: Simplified diagram of the phosphate-induced Raf/MEK/ERK signaling pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. assaygenie.com [assaygenie.com]

- 4. qualitybiological.com [qualitybiological.com]

- 5. re-place.be [re-place.be]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. drmillett.com [drmillett.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. courses.edx.org [courses.edx.org]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial Group Specific Uptake Kinetics of Inorganic Phosphate and Adenosine-5′-Triphosphate (ATP) in the North Pacific Subtropical Gyre - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In-depth Technical Guide on Dioxyline Phosphate: Cellular Uptake and Distribution

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of recent and detailed information regarding the cellular uptake, distribution, and specific molecular mechanisms of dioxyline phosphate (B84403) . This compound, also known by its synonyms dimoxyline (B1670683) and paveril, is a distinct chemical entity and should not be confused with the tetracycline (B611298) antibiotic, doxycycline.

The majority of accessible research on dioxyline phosphate dates back to the mid-20th century. This earlier body of work primarily investigated its clinical applications as a vasodilator for conditions such as coronary insufficiency, angina pectoris, and peripheral vascular disorders. Unfortunately, these studies do not provide the granular data on cellular and molecular pharmacokinetics that is required to construct a contemporary, in-depth technical guide as requested.

The search for quantitative data on cellular uptake, detailed experimental protocols for its study, and associated signaling pathways did not yield sufficient information to meet the core requirements of this guide. Modern research databases and publications lack the specific experimental details needed to generate the requested tables and diagrams.

Therefore, while we acknowledge the historical interest in this compound, we are unable to provide a comprehensive technical guide on its cellular uptake and distribution at this time. The following sections outline the limited information that could be retrieved.

I. Compound Identification

-

Chemical Name: this compound

-

Synonyms: Dimoxyline, Paveril

-

CAS Number: 5667-46-9

-

Molecular Formula: C₂₂H₂₈NO₈P

II. Historical Therapeutic Indication

This compound was historically investigated and used for its vasodilatory properties. The intended mechanism of action at a physiological level was the relaxation of blood vessels, leading to increased blood flow. This made it a candidate for treating cardiovascular conditions characterized by vasoconstriction.

III. Cellular Uptake and Distribution: A Knowledge Gap

Detailed studies on the specific transporters involved in the cellular uptake of this compound, its intracellular compartmentalization, and its pharmacokinetic profile at the cellular level are not available in the reviewed literature. To provide the requested in-depth guide, information on the following would be necessary, but is currently unavailable:

-

Mechanisms of Cellular Entry: Whether uptake is mediated by passive diffusion, active transport, or endocytosis.

-

Intracellular Localization: The extent to which the compound accumulates in specific organelles such as mitochondria, the endoplasmic reticulum, or the nucleus.

-

Efflux Mechanisms: The role of any cellular efflux pumps in its distribution and retention.

-

Metabolism within the Cell: Identification of intracellular metabolites and their activity.

IV. Experimental Protocols: A Methodological Void

The absence of published research on the cellular pharmacokinetics of this compound means there are no established experimental protocols to report. A modern investigation into this topic would likely involve a suite of standard cell biology and analytical chemistry techniques, for which a hypothetical workflow is presented below.

Hypothetical Experimental Workflow for Studying Cellular Uptake

Caption: Hypothetical workflow for in vitro analysis of this compound cellular uptake.

V. Signaling Pathways: Uncharted Territory

Given the lack of mechanistic studies at the cellular level, any signaling pathways that may be modulated by this compound remain unelucidated. Research would be required to identify its molecular targets and downstream effects.

Hypothetical Signaling Pathway Investigation

Caption: A generalized, hypothetical signaling pathway for this compound.

The request for an in-depth technical guide on the cellular uptake and distribution of this compound highlights a significant gap in the current scientific literature. While the compound has a history of clinical use, the molecular and cellular basis of its action has not been sufficiently investigated or reported in accessible modern sources. Researchers, scientists, and drug development professionals interested in this compound may need to conduct foundational research to elucidate its pharmacological properties at the cellular level. For historical context, a deep dive into archival medical and pharmacological journals from the 1950s to the 1970s may provide further, albeit limited, insights.

Unraveling the Molecular Targets of Doxycycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a semi-synthetic tetracycline (B611298) antibiotic, has long been a cornerstone in the treatment of bacterial infections.[1][] Its therapeutic utility, however, extends far beyond its antimicrobial properties, with demonstrated efficacy in treating conditions ranging from malaria to cancer.[][3][4] This guide delves into the core of doxycycline's multifaceted pharmacological profile by identifying and validating its primary molecular targets. Through a comprehensive review of experimental data, we present a technical overview of the key signaling pathways modulated by doxycycline and the methodologies employed to elucidate these interactions.

Core Molecular Targets and Mechanisms of Action

Doxycycline's diverse therapeutic effects are a direct consequence of its ability to interact with multiple molecular targets. The primary and most well-characterized targets are summarized below.

Inhibition of Bacterial and Mitochondrial Protein Synthesis

The classical mechanism of action for doxycycline's antibiotic effect is the inhibition of protein synthesis in bacteria.[1][4][5] This is achieved through high-affinity binding to the 30S ribosomal subunit , which sterically hinders the association of aminoacyl-tRNA with the ribosomal A-site, effectively halting peptide chain elongation.[1][]

A similar mechanism is responsible for its activity against the malaria parasite, Plasmodium falciparum. Doxycycline targets the apicoplast , a non-photosynthetic plastid organelle essential for parasite survival, by inhibiting its prokaryotic-like 70S ribosome.[4][6] Furthermore, doxycycline can also inhibit protein synthesis in the mitochondria of eukaryotic cells by binding to the 70S mitochondrial ribosomes .[1]

Modulation of Host-Derived Enzymes and Receptors

Beyond its effects on ribosomal machinery, doxycycline interacts with several host proteins, contributing to its anti-inflammatory and anti-cancer activities.

-

Protease-Activated Receptor 1 (PAR1): In cancer cells, doxycycline has been shown to directly bind to and inhibit PAR1, a G-protein coupled receptor.[7][8][9] This interaction disrupts downstream signaling pathways implicated in tumor progression, angiogenesis, and metastasis.[][7][8]

-

Matrix Metalloproteinases (MMPs): Doxycycline is a well-documented inhibitor of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[] This inhibition is thought to be a key mechanism behind its anti-inflammatory effects and its ability to impede cancer cell invasion.[]

Interference with Cellular Signaling Pathways

Doxycycline exerts immunomodulatory and neuroprotective effects by influencing key intracellular signaling cascades.

-

p38 MAPK and NF-κB Signaling Pathways: In the central nervous system, doxycycline has been shown to suppress the activation of microglia, the resident immune cells of the brain.[10] This is achieved by inhibiting the phosphorylation of p38 MAP kinase and preventing the nuclear translocation of NF-κB, two critical events in the pro-inflammatory response.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to doxycycline's target interactions and cellular effects.

| Target | Organism/Cell Type | Assay Type | Key Finding | Reference |

| 30S Ribosomal Subunit | Bacteria | N/A | High-affinity binding leads to bacteriostatic effect | [1][][4][5] |

| Protease-Activated Receptor 1 (PAR1) | Cancer Cells | Chemical Proteomics, Binding Assays | Direct binding and inhibition | [7][8][9] |

| Apicoplast Ribosome | Plasmodium falciparum | N/A | Inhibition of protein translation | [4][6] |

| Mitochondrial Ribosome | Eukaryotic Cells | N/A | Inhibition of protein synthesis | [1] |

| Matrix Metalloproteinases (MMPs) | Eukaryotic Cells | N/A | Inhibition of activity | [] |

| p38 MAPK | Microglial Cells | Western Blot | Inhibition of phosphorylation | [10] |

| NF-κB | Microglial Cells | Immunofluorescence | Inhibition of nuclear translocation | [10] |

| Cellular Process | Cell Type | Doxycycline Concentration | Observed Effect | Reference |

| Microglial Activation | Primary Microglial Cells | Varies | Attenuated expression of IBA-1, ROS, NO, TNF-α, and IL-1β | [10] |

| Tumor Progression | Animal Tumor Model | N/A | Suppression of tumor growth | [7] |

| Apicoplast Biogenesis | Plasmodium falciparum | 10 µM | Blockade of biogenesis | [6] |

| Metabolic Gene Expression | MCF12A cells | 1 µg/mL | Widespread changes in expression of metabolic genes | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments used in the identification and validation of doxycycline's targets.

Target Identification using Chemical Proteomics

Objective: To identify the direct binding partners of doxycycline in a cellular context.

Methodology:

-

Probe Synthesis: A doxycycline probe containing a linker unit for covalent attachment to its target and a reporter tag (e.g., alkyne for click chemistry) is synthesized.[7]

-

Cell Lysate Preparation: Cells of interest are cultured and lysed to release cellular proteins.

-

Probe Incubation: The cell lysate is incubated with the doxycycline probe to allow for binding to its target proteins.

-

Covalent Crosslinking: If a photo-reactive linker is used, the mixture is exposed to UV light to induce covalent crosslinking between the probe and its target.

-

Affinity Purification: The probe-protein complexes are enriched from the lysate using affinity chromatography (e.g., streptavidin beads if the probe has a biotin (B1667282) tag).

-

Mass Spectrometry: The enriched proteins are digested into peptides and identified using tandem mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: The identified proteins are analyzed to distinguish specific targets from non-specific binders.

Validation of Target Engagement: Single-Molecule Imaging

Objective: To confirm the direct interaction between doxycycline and a putative target protein in living cells.

Methodology:

-

Fluorescent Labeling: The target protein is fluorescently tagged (e.g., with GFP) and expressed in cells. Doxycycline is also fluorescently labeled.

-

Microscopy: Live cells are imaged using a high-resolution fluorescence microscope capable of single-molecule detection (e.g., TIRF or confocal).

-

Co-localization Analysis: The spatial and temporal co-localization of the fluorescently labeled doxycycline and the target protein is analyzed.

-

Binding Kinetics: The on- and off-rates of binding can be determined by analyzing the duration of co-localization events.

Analysis of Downstream Signaling: Western Blotting for p38 MAPK Phosphorylation

Objective: To determine the effect of doxycycline on the activation of the p38 MAPK signaling pathway.

Methodology:

-

Cell Treatment: Microglial cells are treated with doxycycline for a specified time, followed by stimulation with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK, followed by a secondary antibody conjugated to an enzyme for detection.

-

Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of phosphorylated p38 MAPK.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Diagram 1: Doxycycline's inhibition of bacterial protein synthesis.

Diagram 2: Inhibition of PAR1 signaling by doxycycline in cancer.

Diagram 3: Doxycycline's suppression of microglial activation.

Diagram 4: Experimental workflow for chemical proteomics-based target ID.

References

- 1. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 3. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Doxycycline - Wikipedia [en.wikipedia.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxycycline directly targets PAR1 to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Toxicity Screening of Doxycycline

Disclaimer: Initial searches for "Dioxyline phosphate" did not yield specific toxicological data. It is presumed that the intended compound of interest is the well-documented broad-spectrum antibiotic, Doxycycline (B596269). This guide therefore provides a comprehensive overview of the early toxicity screening of Doxycycline, drawing from a range of preclinical and clinical studies.

Executive Summary

Doxycycline, a member of the tetracycline (B611298) class of antibiotics, is widely utilized for its bacteriostatic properties against a variety of Gram-positive and Gram-negative bacteria.[1] Beyond its antimicrobial activity, Doxycycline exhibits anti-inflammatory and immunomodulatory effects.[2] This technical guide synthesizes available data on the early toxicological screening of Doxycycline, focusing on key areas of concern including cytotoxicity, genotoxicity, cardiotoxicity, and neurotoxicity. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of Doxycycline's safety profile. This document summarizes quantitative toxicity data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid in risk assessment and future research.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies on Doxycycline.

Table 1: In Vivo Mammalian Toxicity Data

| Test Species | Route of Administration | Dose | Observed Effects | Reference |

| Rat | Oral | 5, 25, and 50 mg/kg bw (twice daily for 4 weeks) | Significant increase in serum ALT, AST, ALP, GGT, total protein, albumin, globulins, urea (B33335), and creatinine. Increased cardiac toxicity indicators (LDH, CK-MB, troponin-I). Significant increase in MDA and depletion of GSH. Histopathological alterations in liver, kidneys, and heart. | [3][4] |

| Dog | Oral | 250 mg/kg (for > 2 weeks) | Biliary hepatic dysfunction (reversible in 21 days). | [1] |

| Dog | Oral | 25 mg/kg (1-month study) | NOEL for hepatotoxicity (reversible). | [1] |

| Mouse | Oral | 84-158 mg/kg | Human equivalent oral LD50. | [1] |

| Rat | Oral | > 333 mg/kg | Human equivalent oral LD50. | [1] |

| Dog | Oral | > 250 mg/kg | Human equivalent oral LD50. | [1] |

| Rat | Oral | 50 mg/kg/day | Statistically significant reduction in sperm velocity. | [5] |

Table 2: In Vitro Cytotoxicity and Genotoxicity Data

| Test System | Concentration | Observed Effects | Reference |

| Cultured Human Peripheral Blood Lymphocytes | 2, 4, and 6 µg/mL (48 hours) | Significant decrease in mitotic index at all concentrations. Significant decrease in nuclear division index at 4 and 6 µg/mL. No significant increase in chromosome aberrations or micronuclei frequencies. | [6][7] |

| Human Bronchial Epithelial Cell Line | Time- and concentration-dependent | Cell proliferation inhibition, cell cycle arrest in S phase, decrease in viability due to apoptosis and necrosis, cell detachment. | [8] |

| Various Cancer and Primary Cell Lines | Not specified | Induced cell death in selected cell lines. | [9] |

| L929 Cells | 20-30% effluent from Fenton process | 1-22% reduction in relative cell viability. | [10] |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

2.1 In Vivo Repeat Dose Oral Toxicity Study in Rats

-

Test System: Male albino rats (weighing 100-120 gm).[4]

-

Acclimatization: Animals were acclimatized for two weeks with ad-libitum access to a basal diet and water.[4]

-

Administration: Doxycycline hyclate was administered intragastrically twice daily (at a 12-hour interval) for 4 weeks.[3][4]

-

Dose Levels: 0 (control), 5, 25, and 50 mg/kg body weight.[3][4]

-

Vehicle: Not specified.

-

Observations:

-

Clinical: Daily monitoring for clinical signs of toxicity.[4]

-

Serum Biochemistry: At the end of the study, blood samples were collected for analysis of liver enzymes (AST, ALT, ALP, GGT), total protein, albumin, globulins, urea, and creatinine.[3][4]

-

Cardiac Markers: Serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK)-MB, and troponin-I were measured.[3][4]

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) were determined in tissue homogenates.[3][4]

-

Histopathology: Liver, kidneys, and heart tissues were collected, fixed, and processed for histopathological examination.[3][4]

-

-

Data Analysis: Statistical analysis was performed to compare treated groups with the control group.

2.2 In Vitro Cytotoxicity and Genotoxicity Assay in Human Lymphocytes

-

Test System: Cultured human peripheral blood lymphocytes.[6][7]

-

Treatment: Cultures were treated with Doxycycline at concentrations of 2, 4, and 6 µg/mL for 48 hours. Mitomycin C was used as a positive control.[6][7]

-

Endpoints Measured:

-

Data Analysis: Statistical comparisons were made between the Doxycycline-treated groups and the negative control for all endpoints.

Mandatory Visualizations

3.1 Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for the in vivo repeat dose oral toxicity study of Doxycycline in rats.

3.2 Proposed Signaling Pathway for Doxycycline-Induced Cytotoxicity

Caption: Proposed mechanism of Doxycycline-induced apoptosis in human bronchial epithelial cells.[8]

Discussion of Toxicological Profile

4.1 Hepatotoxicity: Evidence suggests that Doxycycline can induce hepatotoxicity, particularly at higher doses and with prolonged administration.[1][4] Studies in rats have demonstrated significant elevations in liver enzymes and histopathological changes.[3][4] In dogs, biliary hepatic dysfunction was observed, although this effect was found to be reversible.[1] The mechanism is thought to be idiosyncratic in dogs.[1]

4.2 Nephrotoxicity: Increased serum levels of urea and creatinine, along with histopathological alterations in the kidneys of rats, indicate a potential for nephrotoxicity with high-dose, long-term Doxycycline treatment.[3][4] However, unlike other tetracyclines, Doxycycline does not typically accumulate in patients with renal failure due to a compensatory gastrointestinal secretion mechanism.[11][12]

4.3 Cardiotoxicity: Studies in rats have shown an increase in cardiac toxicity indicators following Doxycycline administration.[3][4] Other research suggests that Doxycycline can impair mitochondrial function and cause cardiac dysfunction in various models, including cultured cardiomyocytes, Drosophila, and mice.[13] This may be particularly relevant for patients with pre-existing mitochondrial dysfunction.[13]

4.4 Genotoxicity and Cytotoxicity: In vitro studies on human peripheral blood lymphocytes have shown that Doxycycline has cytotoxic effects, as evidenced by a decrease in mitotic and nuclear division indices, but it does not appear to be genotoxic, as it did not induce chromosome aberrations or micronuclei.[6][7] However, another study using the Comet assay in mice suggested that Doxycycline is acutely genotoxic at higher concentrations, with the liver and kidney being the most affected organs.[14] This discrepancy highlights the need for a battery of tests to fully assess genotoxic potential.

4.5 Neurotoxicity: Doxycycline has been associated with neurotoxic effects.[15][16] Clinical presentations can include encephalopathy, behavioral changes, myoclonus, and seizures.[16] The risk of neurotoxicity may be increased in patients with renal impairment or pre-existing central nervous system conditions.[16] Conversely, some studies suggest a neuroprotective role for Doxycycline in models of neurodegenerative diseases by inhibiting microglial and astrocyte activation.[15]

4.6 Developmental and Reproductive Toxicity: Tetracyclines, including Doxycycline, are known to cross the placenta and can have toxic effects on the developing fetus, including retardation of skeletal development.[2][5] Use during tooth development can cause permanent discoloration.[17] In animal studies, Doxycycline has been shown to impair fertility in male rats by reducing sperm velocity.[5]

Conclusion

The early toxicity screening of Doxycycline reveals a multifaceted safety profile. While generally well-tolerated at therapeutic doses, there are notable concerns regarding potential hepatotoxicity, cardiotoxicity, and nephrotoxicity, particularly with high-dose and long-term use. The genotoxic potential of Doxycycline remains an area with some conflicting data, underscoring the importance of using a comprehensive testing strategy. Cytotoxic effects are evident in vitro, and there is a recognized risk of neurotoxicity and developmental toxicity. Researchers and drug development professionals should consider these potential toxicities in the design of preclinical studies and the interpretation of clinical safety data. Further investigation into the mechanisms underlying Doxycycline-induced toxicities will be crucial for mitigating risks and ensuring its safe and effective use.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alexandria Journal of Veterinary Sciences [alexjvs.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. drugs.com [drugs.com]

- 6. Genotoxic and cytotoxic effects of doxycycline in cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Doxycycline Effluent Generated by the Fenton Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. Doxycycline restrains glia and confers neuroprotection in a 6-OHDA Parkinson model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibiotic-induced neuropsychiatric toxicity: epidemiology, mechanisms and management strategies – a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dioxyline Phosphate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Dioxyline phosphate (B84403), a synthetic papaverine (B1678415) analogue, presents a promising scaffold for the development of novel vasodilator agents. A thorough understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic profiling, and mechanistic studies. This technical guide provides a detailed overview of the known physicochemical characteristics of Dioxyline phosphate, outlines relevant experimental methodologies, and presents a putative signaling pathway based on its structural similarity to papaverine.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in public literature, primarily due to its status as a custom-synthesis compound. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C22H28NO8P | [1][2] |

| Molecular Weight | 465.44 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | Not available | |

| Aqueous Solubility | Not available | |

| pKa | Not available | |

| CAS Number | 5667-46-9 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance like this compound can be determined using the capillary method as outlined in various pharmacopeias.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

A generalized workflow for this process is illustrated below.

Putative Signaling Pathway

As a papaverine analogue, this compound is hypothesized to exert its vasodilatory effects through a similar mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes.[3][4][5][6] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), ultimately resulting in smooth muscle relaxation.

The proposed signaling cascade is as follows:

-

Inhibition of Phosphodiesterase (PDE): this compound is predicted to inhibit PDE enzymes within vascular smooth muscle cells.

-

Accumulation of Cyclic Nucleotides: The inhibition of PDE prevents the breakdown of cAMP and cGMP, leading to their accumulation.

-

Activation of Protein Kinases: Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively.

-

Phosphorylation of Downstream Targets: PKA and PKG phosphorylate various downstream targets, including ion channels and contractile proteins.

-

Reduction of Intracellular Calcium: This phosphorylation cascade leads to a decrease in intracellular calcium concentrations through mechanisms such as the inhibition of calcium influx and the sequestration of calcium into the sarcoplasmic reticulum.

-

Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.

The following diagram illustrates this proposed signaling pathway.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While key quantitative data points remain to be experimentally determined, the provided information on its known properties and a plausible mechanism of action serves as a valuable resource for researchers and drug development professionals. Further investigation into the precise physicochemical characteristics and biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. Isoquinoline, 1-((4-ethoxy-3-methoxyphenyl)methyl)-6,7-dimethoxy-3-methyl-, phosphate (1:1) | C22H28NO8P | CID 21877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papaverine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Doxycycline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query for "Dioxyline phosphate" did not yield specific results. The following guide is based on the extensive available data for "Doxycycline," a widely used tetracycline (B611298) antibiotic, which is presumed to be the intended subject of the query.

Introduction

Doxycycline (B596269) is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] First approved by the FDA in 1967, it is valued for its bacteriostatic properties against a wide range of Gram-positive, Gram-negative, and atypical bacteria, as well as certain protozoa.[2] Its clinical applications are extensive, including the treatment of bacterial pneumonia, acne, chlamydia infections, Lyme disease, and the prevention of malaria.[3] Beyond its antimicrobial effects, doxycycline also exhibits anti-inflammatory and immunomodulatory properties.[4] A comprehensive understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a detailed analysis of the absorption, distribution, metabolism, and excretion of doxycycline.

Mechanism of Action

Doxycycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It reversibly binds to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-transfer RNA (tRNA) with the messenger RNA (mRNA)-ribosome complex.[2][5] This action effectively halts the elongation of polypeptide chains, thereby arresting bacterial growth and replication.[4] This bacteriostatic effect allows the host's immune system to eliminate the pathogens.[3] The selectivity of doxycycline for bacteria is attributed to its ability to target the prokaryotic 30S ribosomal subunit, which differs structurally from the ribosomes in eukaryotic host cells.[4][5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of doxycycline is characterized by excellent absorption and a long elimination half-life, which allows for once or twice-daily dosing.

Absorption

Doxycycline is almost completely absorbed from the upper gastrointestinal tract after oral administration, with a bioavailability approaching 100%.[3][4][6] Unlike older tetracyclines, its absorption is not significantly affected by food or dairy products.[2] Peak plasma concentrations are typically achieved within two to three hours after ingestion.[2] For instance, a 200 mg oral dose in adults results in a peak plasma concentration of approximately 2.6 µg/mL at 2 hours.[4]

Distribution

Following absorption, doxycycline is widely distributed throughout the body. It exhibits a high degree of plasma protein binding, ranging from 80% to 90%.[3][7] The apparent volume of distribution has been reported to be between 52.6 and 134 liters, indicating significant tissue penetration.[6] Doxycycline also forms complexes with calcium orthophosphate, leading to its accumulation in sites of active calcification, such as developing teeth and bones.[1]

Metabolism

A key feature of doxycycline's pharmacokinetic profile is its limited metabolism. The drug's metabolism is generally described as "negligible," and major metabolites have not been identified.[3][6] However, there is some evidence to suggest that drugs that induce hepatic microsomal enzymes (e.g., barbiturates, carbamazepine, and phenytoin) can decrease the half-life of doxycycline, implying some level of metabolic clearance.[4][6]

Excretion

Doxycycline is primarily eliminated from the body as an unchanged drug. The main route of excretion is via the feces, with approximately 40% being excreted in the urine.[3][7] The elimination half-life is long, typically ranging from 10 to 22 hours.[3] This prolonged half-life is not significantly affected by impaired renal function, making dose adjustments unnecessary in patients with kidney disease.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for doxycycline, compiled from various studies.

| Parameter | Value | Source(s) |

| Bioavailability | ~100% | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [2][3] |

| Peak Plasma Concentration (Cmax) | ~2.6 µg/mL (after 200 mg dose) | [4] |

| 790 ± 285 ng/mL (after 20 mg BID at steady-state) | [6] | |

| Plasma Protein Binding | 80% - 90% | [3][7] |

| Apparent Volume of Distribution (Vd) | 52.6 - 134 L | [6] |

| Elimination Half-Life (t½) | 10 - 22 hours | [3] |